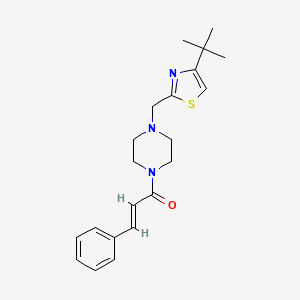

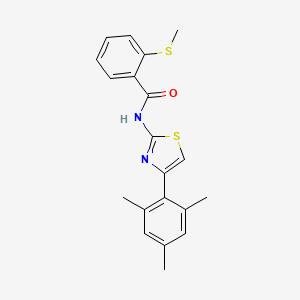

![molecular formula C21H14Cl3N3O B2929244 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone] CAS No. 303985-20-8](/img/structure/B2929244.png)

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]” is a complex organic molecule. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Structure Analysis

The molecular structure of this compound is complex and would likely be characterized by techniques such as single crystal X-ray diffraction . The configuration of the 3-(α,4-dichlorobenzyl)-3-hydroxyindolin-2-one fragment is identical in all three molecules .科学的研究の応用

Catalysis and Organic Synthesis

A notable application is in organic synthesis, where palladium-catalyzed methods facilitate the preparation of indoles, a class of compounds to which the chemical of interest belongs. Such methods, described by Wagaw, Yang, and Buchwald (1999), allow for the efficient synthesis of N-aryl benzophenone hydrazones, which can be converted into indoles through a hydrolysis/Fischer cyclization protocol. This process is crucial for developing structurally diverse indole compounds from simple precursors (Wagaw, Yang, & Buchwald, 1999).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, compounds similar to the one have been synthesized and characterized for their structural and isomeric properties. Dziomko et al. (1980) synthesized mono- and dihydrazones, elucidating their structures through NMR, IR, and electronic absorption spectroscopy. These compounds show interesting thermal and photochemical behavior, highlighting the complex chemistry of hydrazone derivatives (Dziomko et al., 1980).

Materials Science and Dye Application

Another application lies in materials science, where bi-heterocyclic hydrazone dyes have been synthesized for fabric discoloration studies. Qian et al. (2017) discovered that these dyes exhibit visualized discoloration on various fibers under different pH values, a property attributed to azo-hydrazone tautomerism. Such findings are significant for developing new dyes with specific applications in textiles (Qian, Zhao, Dai, & Huang, 2017).

Antimicrobial and Antifungal Research

Furthermore, derivatives of 1H-indole-2,3-dione, like the one mentioned, have been explored for their antimicrobial and antifungal activities. Research by Dutta, Goswami, and Kataky (1986) involved synthesizing new aroyl hydrazones and evaluating their fungitoxic properties, demonstrating the potential for such compounds in combating fungal infections (Dutta, Goswami, & Kataky, 1986).

将来の方向性

作用機序

Target of Action

The compound, also known as (3E)-3-[2-(3-chlorophenyl)hydrazin-1-ylidene]-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways

Pharmacokinetics

A study on a similar compound suggests that it undergoes metabolism in vivo

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects

特性

IUPAC Name |

3-[(3-chlorophenyl)diazenyl]-1-[(3,4-dichlorophenyl)methyl]indol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl3N3O/c22-14-4-3-5-15(11-14)25-26-20-16-6-1-2-7-19(16)27(21(20)28)12-13-8-9-17(23)18(24)10-13/h1-11,28H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVZCNCFSRSAJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one](/img/structure/B2929163.png)

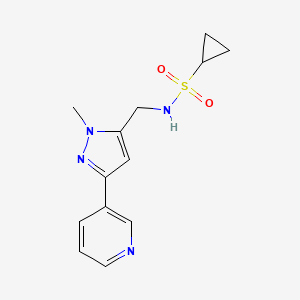

![6-Chloro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2929166.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propanamide](/img/structure/B2929167.png)

![(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2929169.png)

![(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2929173.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B2929175.png)

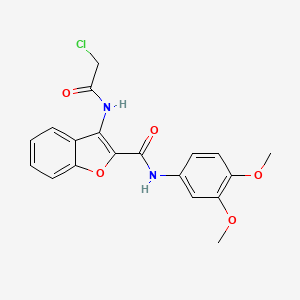

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2929185.png)